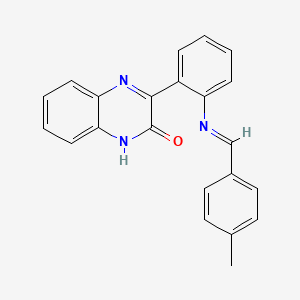
(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one, also known as MBQ-167, is a novel quinoxaline derivative that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In
科学的研究の応用
Synthetic Chemistry Applications
Quinoxalin-2(1H)-ones, including compounds similar to “(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one,” are of significant interest due to their diverse biological activities and potential as therapeutic agents. One study highlights a one-pot synthesis method for multisubstituted quinoxalin-2(1H)-ones via a Ugi four-component reaction (4CR) followed by a catalytic aza-Wittig sequence, offering an efficient route to these compounds in high yields (Yan-Mei Yan et al., 2018). Another research effort focused on the synthesis of 3-amino-1H-quinolin-2-one, demonstrating the versatility of quinoxalin-2(1H)-one derivatives in synthetic chemistry (Cecilia Juárez-Gordiano et al., 2002).
Pharmacological Applications
Quinoxaline derivatives, including those structurally related to “(E)-3-(2-((4-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one,” have shown promising pharmacological activities. For instance, quinoxaline 1,4-dioxide derivatives exhibited significant antimicrobial activity against various bacterial and yeast strains, suggesting their potential as novel antimicrobial agents (Mónica Vieira et al., 2014). Similarly, imidazoquinoline derivatives were identified as selective allosteric enhancers of human A3 adenosine receptors, indicating their utility in treating conditions such as brain ischemia and other hypoxic conditions (Zhang-Guo Gao et al., 2002).
特性
IUPAC Name |
3-[2-[(4-methylphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15-10-12-16(13-11-15)14-23-18-7-3-2-6-17(18)21-22(26)25-20-9-5-4-8-19(20)24-21/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQWGOMGWDWQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


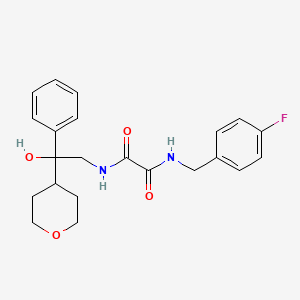
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)


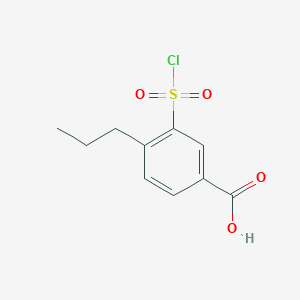
![1-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2981149.png)

![4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B2981152.png)
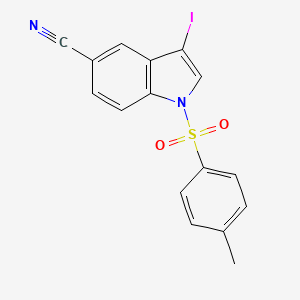
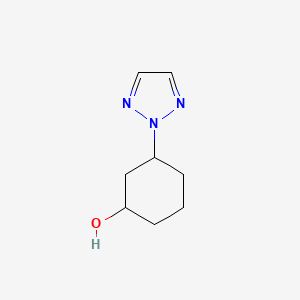
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2981155.png)
![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981157.png)
